
Benzyl 3-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cbz-3-(Boc(ethyl)amino)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl carbamate (Cbz) group and a tert-butoxycarbonyl (Boc) protected ethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-3-(Boc(ethyl)amino)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is first protected with a benzyl carbamate (Cbz) group. This can be achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of the Boc-Protected Ethylamino Group: The next step involves the introduction of the Boc-protected ethylamino group. This can be done by reacting the Cbz-protected piperidine with Boc-protected ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain ®-1-Cbz-3-(Boc(ethyl)amino)piperidine in high purity.
Industrial Production Methods
Industrial production of ®-1-Cbz-3-(Boc(ethyl)amino)piperidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cbz-3-(Boc(ethyl)amino)piperidine can undergo various chemical reactions, including:
Deprotection Reactions: The Cbz and Boc protecting groups can be removed under specific conditions to yield the free amine. For example, hydrogenation can be used to remove the Cbz group, while acidic conditions can remove the Boc group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced with other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Hydrogenation: Used for the removal of the Cbz group.
Acidic Conditions: Used for the removal of the Boc group.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Free Amine: Obtained after deprotection of the Cbz and Boc groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
®-1-Cbz-3-(Boc(ethyl)amino)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-1-Cbz-3-(Boc(ethyl)amino)piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The molecular targets and pathways involved vary based on the final compound synthesized from ®-1-Cbz-3-(Boc(ethyl)amino)piperidine.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Cbz-3-(Boc-amino)piperidine: Similar structure but lacks the ethyl group.
®-1-Cbz-3-(ethylamino)piperidine: Similar structure but lacks the Boc protection.
®-1-Boc-3-(ethylamino)piperidine: Similar structure but lacks the Cbz protection.
Uniqueness
®-1-Cbz-3-(Boc(ethyl)amino)piperidine is unique due to the presence of both Cbz and Boc protecting groups, which provide versatility in synthetic applications. The combination of these protecting groups allows for selective deprotection and functionalization, making it a valuable intermediate in complex synthetic routes.
Propriétés
Formule moléculaire |
C20H30N2O4 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
benzyl 3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-5-22(19(24)26-20(2,3)4)17-12-9-13-21(14-17)18(23)25-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3 |
Clé InChI |
HRHMSDDFRMSSCB-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
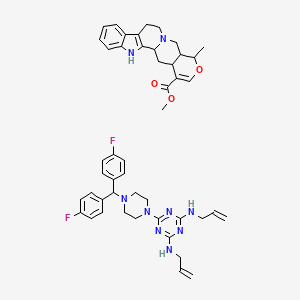


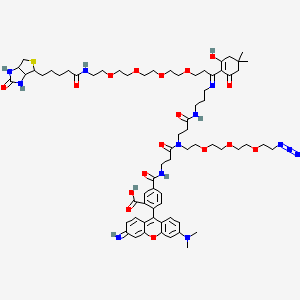
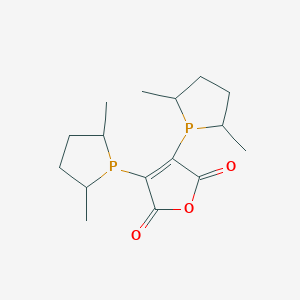
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
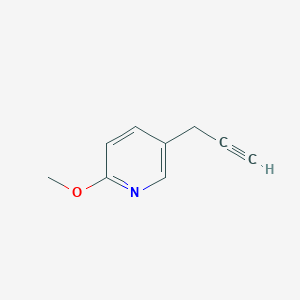
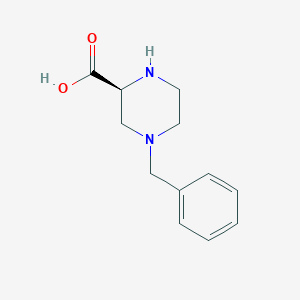
![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
